Superior Catalytic Efficiency: Coproporphyrinogen III vs. Coproporphyrinogen IV
Human coproporphyrinogen oxidase processes its natural substrate coproporphyrinogen III (C-III) with higher catalytic efficiency compared to its ring isomer coproporphyrinogen IV (C-IV). While both isomers exhibit similar molecular recognition, as evidenced by comparable Km values, the enzyme's catalytic efficiency (Kcat/Km) for total product formation is up to two-fold higher with the natural Type III isomer [1].
| Evidence Dimension | Catalytic efficiency (Kcat/Km) of human cloned coproporphyrinogen oxidase |
|---|---|
| Target Compound Data | Higher catalytic efficiency; reference for comparator |
| Comparator Or Baseline | Coproporphyrinogen IV (C-IV) |
| Quantified Difference | Catalytic efficiency (Kcat/Km) is not more than 2-fold higher for C-III relative to C-IV |
| Conditions | In vitro assay using purified, cloned human coproporphyrinogen oxidase at 37°C with substrate concentrations from 0.005 µM to 3.5 µM [1] |
Why This Matters
This data confirms that coproporphyrinogen III is the kinetically preferred substrate for the human enzyme, making it essential for physiologically relevant in vitro studies and for developing accurate disease models like porphyria.
- [1] Cooper CL, Lash TD, Jones MA. Kinetic evaluation of human cloned coproporphyrinogen oxidase using a ring isomer of the natural substrate. Med Sci Monit. 2005;11(11):BR420-425. PMID: 16258390. View Source
